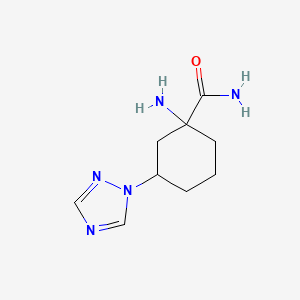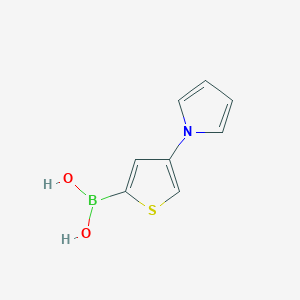![molecular formula C13H13NO5 B13340069 6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13340069.png)
6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one typically involves a multi-step process. One common method is the tandem Prins spirocyclization reaction. This reaction involves the use of aldehydes and alkenes in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature conditions . The reaction proceeds through the formation of a carbocation intermediate, which then undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Cyclization: The spirocyclic structure allows for further cyclization reactions to form more complex polycyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boron trifluoride etherate, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino compound, while nucleophilic substitution can yield a variety of substituted derivatives.
科学的研究の応用
6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential lead compound for drug discovery.
Industry: The compound can be used in the development of advanced materials with specific properties, such as optical or electronic characteristics.
作用機序
The mechanism of action of 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the spirocyclic structure can interact with biological macromolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]: This compound shares a similar spirocyclic structure but differs in the core ring system.
4-Methyl-1,2,3,4-tetrahydrospiro[quinoline-2-cyclohexane]: Another spirocyclic compound with different substituents and ring systems.
Uniqueness
6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one is unique due to its specific combination of a chromane and pyran ring system, along with the presence of a nitro group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C13H13NO5 |
|---|---|
分子量 |
263.25 g/mol |
IUPAC名 |
6-nitrospiro[3H-chromene-2,4'-oxane]-4-one |
InChI |
InChI=1S/C13H13NO5/c15-11-8-13(3-5-18-6-4-13)19-12-2-1-9(14(16)17)7-10(11)12/h1-2,7H,3-6,8H2 |
InChIキー |
JLAZDTRTXIBWMJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



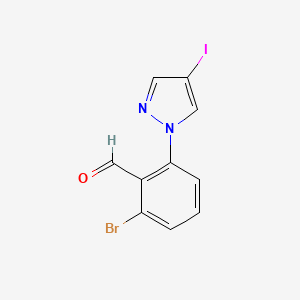
![3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol](/img/structure/B13339990.png)
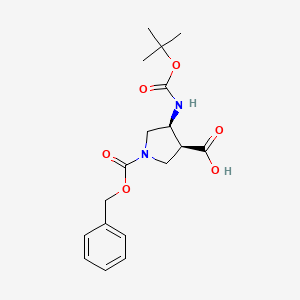
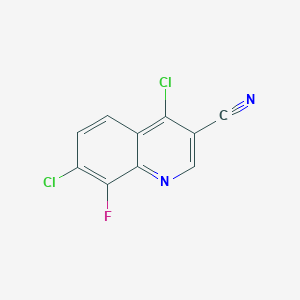
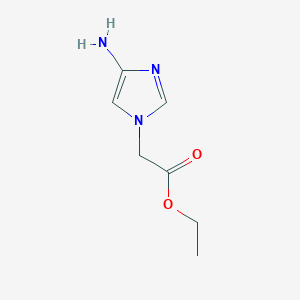
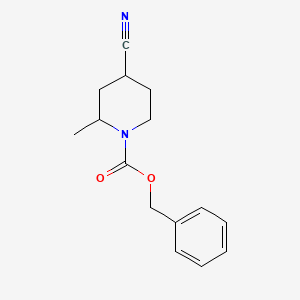
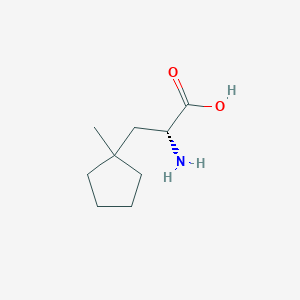
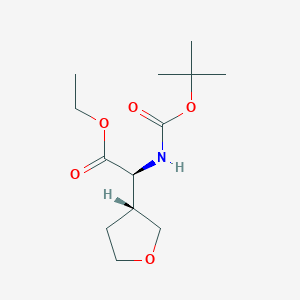
![5-Cyclopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13340023.png)
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide](/img/structure/B13340028.png)

